3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one

Kinase inhibition Regioisomer SAR Benzotriazole N2 selectivity

3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one (CAS 681442-96-6) is an N2‑substituted benzotriazole derivative bearing a cyclohexanone ring at the 3‑position, with molecular formula C₁₂H₁₃N₃O and molecular weight 215.25 g·mol⁻¹. The compound belongs to the broader class of benzotriazole derivatives extensively studied as synthetic auxiliaries, bioactive scaffolds, and UV‑stabilizer precursors.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 681442-96-6
Cat. No. B2501739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one
CAS681442-96-6
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESC1CC(CC(=O)C1)N2N=C3C=CC=CC3=N2
InChIInChI=1S/C12H13N3O/c16-10-5-3-4-9(8-10)15-13-11-6-1-2-7-12(11)14-15/h1-2,6-7,9H,3-5,8H2
InChIKeyREHWEYVGLVDDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one (CAS 681442-96-6): Physicochemical Identity and Procurement Baseline


3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one (CAS 681442-96-6) is an N2‑substituted benzotriazole derivative bearing a cyclohexanone ring at the 3‑position, with molecular formula C₁₂H₁₃N₃O and molecular weight 215.25 g·mol⁻¹ [1]. The compound belongs to the broader class of benzotriazole derivatives extensively studied as synthetic auxiliaries, bioactive scaffolds, and UV‑stabilizer precursors [2]. Its defining structural feature—the 2H‑benzotriazol‑2‑yl (N2) regiochemistry at the cyclohexanone 3‑position—distinguishes it from N1‑substituted positional isomers and from 2‑substituted cyclohexanone analogs, with implications for both physicochemical properties and biological target engagement [3].

Why Generic Benzotriazole–Cyclohexanone Analogs Cannot Substitute for 3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one (CAS 681442-96-6)


Benzotriazole can undergo N‑alkylation at either the N1 or N2 position, producing regioisomers with distinct dipole moments, molecular geometries, and π‑electron delocalization patterns [1]. Direct experimental evidence shows that N2‑ versus N1‑substituted benzotriazole regioisomers exhibit divergent biological activity profiles—for example, N2‑regioisomers of tetrabromobenzotriazole (TBBt) derivatives display higher CK2α inhibitory potency and antiproliferative activity than their N1 counterparts . Additionally, the position of benzotriazole attachment on the cyclohexanone ring (3‑ vs. 2‑position) alters the spatial relationship between the ketone carbonyl and the heterocycle, affecting hydrogen‑bond acceptor geometry, conformational flexibility, and downstream reactivity in both medicinal chemistry and synthetic applications [2]. These regio‑ and positional isomerism effects mean that simply procuring any benzotriazole–cyclohexanone adduct is insufficient for reproducible SAR or synthetic methodology studies.

Quantitative Differentiation Evidence for 3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one (CAS 681442-96-6) vs. Closest Analogs


N2 vs. N1 Regiochemistry: Class-Level Evidence for Superior Biological Activity of N2-Benzotriazole Regioisomers

In a controlled comparative study of N1‑ vs. N2‑substituted 4,5,6,7‑tetrabromobenzotriazole (TBBt) derivatives, N2‑regioisomers consistently exhibited higher CK2α inhibitory potency and antiproliferative activity than the corresponding N1‑regioisomers across MCF‑7 (breast) and A549 (lung) cancer cell lines . The most active N2‑substituted compound (acetic acid hydrazide at N2 of TBBt) achieved an IC₅₀ of 0.131 μM against CK2α, with cellular IC₅₀ values of 9.1 μM (MCF‑7) and 6.3 μM (A549), while corresponding N1‑substituted analogs showed weaker activity (quantitative fold‑differences reported across the series) . Although this evidence derives from TBBt rather than the unsubstituted benzotriazole scaffold, the consistent N2 > N1 activity trend across multiple derivatives supports the inference that the N2‑regiochemistry of 3‑(2H‑1,2,3‑benzotriazol‑2‑yl)cyclohexan‑1‑one may confer a distinct biological interaction profile relative to N1‑substituted analogs such as 2‑(benzotriazol‑1‑yl)cyclohexan‑1‑one (CAS 65851‑34‑5) .

Kinase inhibition Regioisomer SAR Benzotriazole N2 selectivity

Computed Physicochemical Profile: Quantified Drug‑Likeness Parameters vs. N1‑Substituted and 2‑Position Analogs

The computed physicochemical profile of 3‑(2H‑1,2,3‑benzotriazol‑2‑yl)cyclohexan‑1‑one includes XLogP3 = 2.0, topological polar surface area (TPSA) = 47.8 Ų, 0 hydrogen‑bond donors (HBD), 3 hydrogen‑bond acceptors (HBA), and 1 rotatable bond, as sourced from PubChem (release 2021.05.07) and independently corroborated by the vendor Leyan (LogP = 2.1155, TPSA = 47.78, H_Acceptors = 4, H_Donors = 0) [1]. These values place the compound within favorable drug‑likeness space: XLogP3 ≤ 5, TPSA < 140 Ų, and HBD ≤ 5 all comply with Lipinski and Veber rules [1]. In comparison, the N1‑substituted regioisomer 2‑(benzotriazol‑1‑yl)cyclohexan‑1‑one (CAS 65851‑34‑5, same molecular formula C₁₂H₁₃N₃O, MW 215.25) has been described as a colorless liquid insoluble in water but soluble in organic solvents ; however, published computed TPSA and XLogP3 values for this comparator were not identified in authoritative databases, precluding a direct numerical head‑to‑head comparison at this time .

Physicochemical properties Drug-likeness XLogP3 TPSA

Hydrophobic Fragment Constant (f) of Benzotriazol-2-yl: A Quantified Descriptor for logP Prediction and QSAR Modeling

The benzotriazol‑2‑yl substituent has an experimentally estimated hydrophobic fragment constant (f) of 0.69 (standard deviation = 0.17), derived from a theoretical study validating the Hansch and Leo fragment constant approach [1]. This value is lower than that of many common aromatic substituents (e.g., phenyl, f ≈ 1.96; 1‑naphthyl, f ≈ 2.98), indicating that the benzotriazol‑2‑yl group contributes relatively modestly to overall molecular lipophilicity. The validity of the constant was tested by calculating logP values of compounds not included in the original regression, confirming its predictive utility [1]. For procurement decisions, this fragment constant enables researchers to prospectively estimate the logP contribution of the benzotriazol‑2‑yl moiety when designing analog series or building virtual libraries, providing a quantitative basis for selecting this scaffold over more lipophilic heterocyclic substituents.

QSAR Hydrophobic fragment constant logP prediction Hansch-Leo

N2‑Selective Synthetic Accessibility: Scandium‑Catalyzed Alkylation of Benzotriazoles with Cyclohexanones

A scandium‑catalyzed highly N2‑selective alkylation of benzotriazoles with cyclohexanones was reported in 2020, providing direct access to N2‑alkylated benzotriazole products featuring newly formed tetrasubstituted carbon centers in high yields with excellent regioselectivities [1]. The method uses Sc(OTf)₃ as the catalyst and is compatible with 4‑aryl‑1,2,3‑triazoles as well [1]. While this publication describes a general methodology rather than the specific synthesis of 3‑(2H‑1,2,3‑benzotriazol‑2‑yl)cyclohexan‑1‑one, the protocol is directly applicable to its preparation and confirms that the N2‑regioisomeric product is the kinetically and thermodynamically favored outcome under optimized catalytic conditions. A related Chinese patent (CN‑111704584‑A) further discloses high‑selectivity N2 alkylation methods for benzotriazole and its derivatives with cyclohexanones under scandium catalysis [2]. This established synthetic route mitigates procurement risk by demonstrating that the N2‑3‑position regioisomer can be accessed selectively rather than as a mixture requiring difficult separation.

N2-selective alkylation Scandium catalysis Benzotriazole regioselectivity

Defined Purity Specification: 98% Commercial Availability vs. Uncharacterized Analogs

3‑(2H‑1,2,3‑Benzotriazol‑2‑yl)cyclohexan‑1‑one is commercially available with a defined purity specification of 98% from Leyan (Product No. 1835117) and is listed by multiple other suppliers including Lookchem‑registered vendors . The compound is also indexed in the ZINC database (ZINC52140556) with availability from building block suppliers including AK Scientific, Key Organics, eMolecules, Enamine (make‑on‑demand), Mcule, and Molport [1]. In contrast, the N1‑2‑position analog 2‑(benzotriazol‑1‑yl)cyclohexan‑1‑one (CAS 65851‑34‑5) is also listed at 98% purity from Leyan , indicating comparable commercial availability. However, the 3‑position N2‑regioisomer benefits from documented synthetic methodology supporting its regiochemical identity, reducing the risk of isomeric contamination.

Chemical purity Procurement specification Quality control

Recommended Procurement Scenarios for 3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one (CAS 681442-96-6)


Kinase Inhibitor Screening Libraries Targeting CK2α or Related Kinases

The class‑level evidence that N2‑substituted benzotriazole regioisomers exhibit superior CK2α inhibition compared to N1‑analogs positions 3‑(2H‑1,2,3‑benzotriazol‑2‑yl)cyclohexan‑1‑one as a rational inclusion in kinase‑focused screening decks. Its favorable computed drug‑likeness profile (XLogP3 = 2.0, TPSA = 47.8 Ų, 0 HBD) [1] and the availability of a validated hydrophobic fragment constant (f = 0.69) for logP tuning [2] support its use as a fragment‑like starting point for structure‑based design of CK2α or broader kinase inhibitors.

Synthetic Methodology Development Leveraging N2‑Benzotriazole as a Synthon

The well‑established role of benzotriazole as a synthetic auxiliary—functioning as both an anion‑stabilizing group and a leaving group in diverse transformations —makes this compound a valuable building block for methodology development. The documented scandium‑catalyzed N2‑selective alkylation protocol [1] provides a reliable synthetic entry, and the 3‑position ketone offers a reactive handle for further derivatization (e.g., Mannich reactions to β‑amino ketones ), enabling exploration of novel N2‑benzotriazole‑containing chemical space.

QSAR Model Building and logP Prediction Validation Studies

The experimentally validated hydrophobic fragment constant for the benzotriazol‑2‑yl group (f = 0.69, SD = 0.17) makes this compound a useful calibration point for QSAR model development. Its moderate lipophilicity contribution (substantially lower than phenyl or naphthyl) and well‑defined computed LogP values [1] enable its use as a reference compound when building or validating logP prediction algorithms for heterocyclic scaffolds.

Antiproliferative SAR Studies in Breast and Lung Cancer Cell Lines

The N2‑regioisomer activity advantage observed in MCF‑7 and A549 cancer cell lines supports the procurement of 3‑(2H‑1,2,3‑benzotriazol‑2‑yl)cyclohexan‑1‑one as a core scaffold for antiproliferative SAR exploration. The compound's 3‑position cyclohexanone ring provides a distinct spatial presentation of the benzotriazole pharmacophore compared to 2‑position analogs, potentially enabling differential target engagement profiles that warrant screening in oncology‑focused compound collections.

Quote Request

Request a Quote for 3-(2H-1,2,3-Benzotriazol-2-yl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.